molecular formula C15H17NO2 B11872240 Ethyl 3-(1-methylcyclopropyl)-1H-indole-2-carboxylate

Ethyl 3-(1-methylcyclopropyl)-1H-indole-2-carboxylate

Cat. No.: B11872240
M. Wt: 243.30 g/mol
InChI Key: QNZJJTCHODVCMQ-UHFFFAOYSA-N
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Description

Ethyl 3-(1-methylcyclopropyl)-1H-indole-2-carboxylate is a sophisticated indole derivative designed for advanced medicinal chemistry and pharmaceutical research. The compound features a 1-methylcyclopropyl substituent at the 3-position of the indole ring, a structural motif known to confer metabolic stability and influence the compound's three-dimensional conformation. This functionalized indole serves as a versatile precursor for the development of novel therapeutic agents, fitting into the broader class of indole-2-carboxylates that are recognized for their significant pharmacological potential. The indole-2-carboxylate scaffold is a privileged structure in drug discovery. Specifically, indole-2-carboxylic acid and its derivatives have been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs) . These inhibitors work by chelating with two Mg²⁺ ions in the enzyme's active site, thereby blocking the integration of viral DNA into the host genome, a critical step in the HIV-1 life cycle . The strategic substitution at the 3-position, as seen in this compound, is a common optimization strategy to enhance interactions with hydrophobic cavities within the target protein and improve the drug-like properties of the molecule . Beyond antiviral applications, indole-2-carboxylate derivatives are widely used in synthesizing more complex heterocyclic systems, such as carbohydrazides and thiazoles, which are valuable for exploring new chemical space and biological activities . This product is provided for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use in humans, and appropriate handling procedures should be followed as per the associated Safety Data Sheet.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl 3-(1-methylcyclopropyl)-1H-indole-2-carboxylate

InChI

InChI=1S/C15H17NO2/c1-3-18-14(17)13-12(15(2)8-9-15)10-6-4-5-7-11(10)16-13/h4-7,16H,3,8-9H2,1-2H3

InChI Key

QNZJJTCHODVCMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)C3(CC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-methylcyclopropyl)-1H-indole-2-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced using cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-methylcyclopropyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the indole ring to a more saturated structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Recent studies indicate that compounds similar to ethyl 3-(1-methylcyclopropyl)-1H-indole-2-carboxylate can serve as lead compounds in the development of new anticancer drugs. For example, derivatives of indole-2-carboxylic acid have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

2. HIV-1 Integrase Inhibition
Research has demonstrated that indole-2-carboxylic acid derivatives can inhibit HIV-1 integrase, an essential enzyme for viral replication. A study reported that structural optimizations on indole derivatives led to compounds with enhanced inhibitory effects against HIV-1 integrase, suggesting that this compound could be explored for similar applications .

3. Antimicrobial Activity
Indole derivatives are also known for their antimicrobial properties. This compound could potentially exhibit activity against various pathogens, making it a candidate for the development of new antimicrobial agents .

Organic Synthesis Applications

This compound can serve as an important intermediate in organic synthesis due to its ability to undergo various chemical transformations. The compound's structure allows for functionalization at different positions on the indole ring, facilitating the synthesis of more complex molecules. This versatility is crucial for developing new materials and pharmaceuticals .

Case Study 1: Anticancer Activity
A study focused on synthesizing various indole derivatives, including those based on this compound, evaluated their cytotoxic effects on cancer cell lines. The results indicated significant inhibition of cell growth, highlighting the potential of these compounds in cancer therapy .

Case Study 2: Antiviral Properties
Another research project investigated the antiviral properties of indole derivatives against HIV. It was found that modifications to the indole structure could enhance binding affinity to integrase, suggesting that this compound could be a promising scaffold for developing new antiviral agents .

Mechanism of Action

The mechanism of action of Ethyl 3-(1-methylcyclopropyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and selectivity. The indole ring can participate in π-π interactions with aromatic residues in proteins, while the ester group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogs and Substituents

Compound Name Substituent at Position 3 Molecular Weight Key References
Ethyl 3-propyl-1H-indole-2-carboxylate Propyl chain 247.29 g/mol
Ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate 3-Hydroxypropyl + 7-Bromo 326.19 g/mol
Ethyl 6-chloro-3-[3-(1-naphthalenyloxy)propyl]-1H-indole-2-carboxylate Phenoxypropyl + 6-Chloro 533.9 g/mol
Ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate Hydroxy + Methyl + Propyl 261.32 g/mol
Target Compound 1-Methylcyclopropyl ~263.3 g/mol* N/A

*Estimated based on structural similarity.

  • Cyclopropyl vs. Alkyl Chains : The 1-methylcyclopropyl group in the target compound introduces steric rigidity and reduced conformational flexibility compared to linear alkyl chains (e.g., propyl in ). This rigidity may enhance binding affinity in protein pockets requiring planar interactions .

Physicochemical Properties

  • Lipophilicity : The cyclopropyl group likely increases logP compared to hydroxypropyl (logP ~2.27 for ethyl 3-(3-hydroxypropyl)-1H-indole-2-carboxylate ) but remains less lipophilic than halogenated analogs (e.g., 7-bromo derivative in ).
  • Solubility : The absence of polar substituents (e.g., hydroxyl or carboxyl groups) suggests lower aqueous solubility compared to compounds like .

Biological Activity

Ethyl 3-(1-methylcyclopropyl)-1H-indole-2-carboxylate is a compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structural features that contribute to its efficacy, and relevant research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

C13H15NO2\text{C}_13\text{H}_{15}\text{N}\text{O}_2

This structure includes an indole core, which is known for its diverse biological activities, including interactions with various biological targets.

Recent studies indicate that derivatives of indole-2-carboxylic acid, including this compound, exhibit significant inhibitory effects on HIV-1 integrase. The mechanism involves chelation of metal ions within the active site of the integrase enzyme, disrupting its function and thereby inhibiting viral replication.

Key Findings:

  • The indole nitrogen and carboxyl group interact with metal ions crucial for integrase activity .
  • Structural modifications at the C3 position enhance binding affinity and inhibitory potency against integrase .

Antiviral Activity

The antiviral potential of this compound has been evaluated through various assays. Notably, derivatives have shown IC50 values indicating their effectiveness as HIV integrase inhibitors.

CompoundIC50 Value (μM)Mechanism
This compound32.37Inhibits HIV-1 integrase
Optimized derivative (e.g., compound 20a)0.13Enhanced interaction with integrase active site

The optimization of structural features has led to significant improvements in biological activity, demonstrating the importance of molecular design in drug development.

Anticancer Activity

In addition to antiviral properties, compounds related to this compound have shown promise in anticancer applications. For instance, studies on similar indole derivatives report cytotoxic effects against various cancer cell lines.

Case Study:
A recent study evaluated several indole derivatives against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. Some derivatives exhibited IC50 values lower than conventional chemotherapeutics like doxorubicin, highlighting their potential as novel anticancer agents .

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes that modifications at specific positions on the indole ring can significantly affect biological activity. For example:

  • C3 Position : Substituents at this position enhance hydrophobic interactions with the target protein.
  • C6 Position : Halogenated groups improve binding affinity through π-stacking interactions with nucleic acids.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(1-methylcyclopropyl)-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from indole-2-carboxylic acid derivatives. A common approach is:

Acylation : React indole-2-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

Esterification : Treat the intermediate with ethanol to introduce the ethyl ester group.

Cyclopropane Functionalization : Introduce the 1-methylcyclopropyl moiety via cross-coupling or alkylation reactions, often using palladium catalysts or Grignard reagents .

Q. Optimization Tips :

  • Temperature Control : Maintain low temperatures (0–5°C) during acylation to prevent side reactions.
  • Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling to attach the cyclopropyl group efficiently.
  • Purification : Recrystallize the final product from methanol/water mixtures to enhance purity .

Q. How is the compound characterized structurally, and what crystallographic techniques are recommended?

Key Techniques :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves hydrogen-bonding patterns and molecular packing. For example, indole derivatives often form R₂²(10) hydrogen-bonded dimers via N–H⋯O interactions, as seen in ethyl 1H-indole-2-carboxylate .
  • SHELX Suite : Use SHELXL for refinement and SHELXS for structure solution. The software handles twinned data and high-resolution structures effectively .

Q. Structural Insights :

  • Planarity: The indole core is nearly planar (average deviation: 0.028 Å for non-H atoms).
  • Packing: Molecules arrange in zigzag chains along the crystallographic b-axis, stabilized by intermolecular hydrogen bonds .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

Strategies :

  • Dose-Response Analysis : Perform IC₅₀ assays under standardized conditions (e.g., 24–72 hr exposure in cancer cell lines) to account for variability in reported EC₅₀ values.
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm interactions with suspected targets (e.g., tubulin or kinase enzymes) .
  • Metabolic Stability : Assess liver microsome stability to identify if rapid degradation explains inconsistent in vivo results .

Case Study : Inconsistent antiproliferative activity in MCF-7 cells was traced to differences in serum content (e.g., 5% vs. 10% FBS altering compound bioavailability) .

Q. What computational methods predict the compound’s interactions with biological targets, and how reliable are they?

Methodologies :

  • Molecular Docking (AutoDock Vina) : Predict binding poses to receptors like Mcl-1 (ΔG < -8 kcal/mol suggests strong binding). Validate with experimental ITC data .
  • QSAR Modeling : Use descriptors like logP and polar surface area to correlate substituent effects (e.g., trifluoromethoxy vs. methoxy groups) with activity .
  • MD Simulations : Run 100-ns trajectories to assess binding stability; RMSD < 2 Å indicates robust target engagement .

Limitations : False positives may arise from rigid-receptor assumptions. Cross-validate with SPR or MST binding assays .

Q. How does the 1-methylcyclopropyl group influence the compound’s reactivity and metabolic stability?

Reactivity Impact :

  • Steric Hindrance : The cyclopropane ring restricts rotational freedom, enhancing selectivity in electrophilic substitution (e.g., bromination occurs at C5 instead of C4) .
  • Oxidative Stability : The cyclopropyl group resists CYP450-mediated oxidation, prolonging half-life compared to unsubstituted analogs (t₁/₂: 4.2 hr vs. 1.8 hr in rat liver microsomes) .

Q. Synthetic Challenges :

  • Ring Strain : Use mild Lewis acids (e.g., BF₃·OEt₂) to prevent ring-opening during functionalization .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

Process Enhancements :

  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) by minimizing residence time. Achieves >85% yield at 100 g scale .
  • Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer esterification steps .
  • Quality Control : Implement inline PAT tools (e.g., FTIR) to monitor reaction progress and isolate intermediates ≥98% purity .

Q. How do crystal packing forces affect the compound’s solubility and formulation?

Key Findings :

  • Hydrogen Bonding : Strong N–H⋯O bonds in the crystal lattice reduce aqueous solubility (measured solubility: 0.12 mg/mL in PBS).
  • Amorphization : Ball-milling with PVP-VA64 increases solubility 5-fold by disrupting crystalline order .
  • Co-Crystallization : Co-formers like succinic acid improve dissolution rates without altering bioactivity .

Q. What analytical techniques quantify trace impurities, and how are method parameters optimized?

Techniques :

  • HPLC-MS : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid in acetonitrile/water (gradient: 30%→90% ACN over 20 min). Detect impurities at LOD 0.05% .
  • NMR Spectroscopy : ¹³C DEPT-135 identifies residual solvents (e.g., DMSO-d₆ peaks at 39.5 ppm) .
  • ICH Guidelines : Validate methods per ICH Q2(R1) for linearity (R² > 0.999) and precision (%RSD < 2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.